4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
[4-(4-methylquinolin-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-14-19(22-17-7-3-2-6-16(15)17)23-10-12-24(13-11-23)20(25)18-8-4-5-9-21-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXRIWVIYMWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline core.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, typically through a carbonylation reaction using pyridine-2-carbonyl chloride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline and piperazine derivatives.
Scientific Research Applications
4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in the development of new therapeutic agents.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer, due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. In cancer research, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Activity Data
Key Observations:
Piperazine Substitution Effects: The acetyl group in Compound 9 (IC₅₀ = 1.84 mM) confers higher cytotoxicity against HCT116 cells compared to bulkier substituents like benzoyl (Compound 29, IC₅₀ = 42.36 mM) . This suggests steric hindrance or electronic effects from aromatic acyl groups may reduce potency.
Antimicrobial Activity: The 7-chloro-quinoline derivative 131b (IC₅₀ = 5.1 µM) demonstrates potent anti-mycobacterial activity, attributed to its nitroimidazole-piperazine hybrid structure . While the target compound lacks a nitro group, its pyridine carbonyl group could mimic electron-withdrawing effects, warranting evaluation against similar pathogens.
CCR5 Antagonism: 4-(Piperazin-1-yl)quinoline derivatives (e.g., Compound 2) show CCR5 antagonism (IC₅₀ = 692 nM), with optimization improving activity . The pyridinoyl substituent in the target compound may enhance binding to CCR5 through π-π stacking or hydrogen bonding, though experimental validation is needed.
Substituent-Driven Pharmacokinetic and Toxicity Trends
- This contrasts with Compound 29, where high lipophilicity may reduce bioavailability . Piperidine-containing analogs (e.g., 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline) show enhanced metabolic stability due to reduced oxidative metabolism, suggesting the target compound’s piperazine-pyridinoyl moiety may similarly resist degradation .
- Toxicity: Compounds with sulfonyl groups (e.g., 4-(methylsulfonyl)piperazine) exhibit lower cytotoxicity than benzoyl derivatives, indicating electron-withdrawing groups may mitigate off-target effects . The pyridinoyl group’s intermediate electronic properties could offer a favorable toxicity profile.
Biological Activity
4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoline backbone, a piperazine moiety, and a pyridine ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline can inhibit the growth of various bacterial strains and fungi. These activities are often attributed to the ability of quinoline derivatives to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. A study demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death. The mechanism involves the inhibition of specific kinases involved in cell proliferation.
The biological activity of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.
Study on Antiprotozoal Activity
A notable study evaluated the antiprotozoal activity of similar piperazine derivatives against Plasmodium falciparum and Entamoeba histolytica. The results indicated that these compounds inhibited the growth of the parasites effectively, demonstrating potential for developing new antimalarial drugs .
Study on Anticancer Activity
Another investigation focused on the anticancer effects of related quinoline compounds against breast cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy development.
Synthesis Methods
The synthesis of 4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions:
- Formation of Quinoline Core : Starting from appropriate aniline derivatives.
- Piperazine Ring Closure : Utilizing piperazine in the presence of coupling agents.
- Carbonylation : Introducing the pyridine carbonyl group through acylation reactions.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
Quinoline Core Formation : Start with a Skraup or Friedländer synthesis to build the quinoline backbone.
Piperazine Substitution : Introduce the piperazine moiety via nucleophilic aromatic substitution (e.g., using 1-methylpiperazine under reflux in a polar aprotic solvent like DMF) .
Pyridin-2-ylcarbonyl Grafting : Couple the piperazine nitrogen with pyridine-2-carbonyl chloride via acylation, using triethylamine as a base in dichloromethane .
Q. Critical Factors :
- Temperature : Elevated temperatures (>80°C) improve substitution efficiency but may degrade sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while dichloromethane minimizes side reactions during acylation .
- Catalysts : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps can improve regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., methyl group at position 4, pyridin-2-ylcarbonyl attachment). Key signals include:
- Quinoline C2-H (δ 8.2–8.5 ppm, doublet).
- Piperazine N–CH₂–CO (δ 3.5–4.0 ppm, multiplet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from the pyridin-2-ylcarbonyl group) .
- HPLC-PDA : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups or piperazine substitutions) influence target binding affinity and metabolic stability?
Methodological Answer:
- Trifluoromethyl Effects : Addition of -CF₃ (e.g., at quinoline C7) enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine Modifications :
- N-Acylation (Pyridin-2-ylcarbonyl) : Improves receptor selectivity (e.g., serotonin 5-HT₃ vs. dopamine D₂) by restricting conformational flexibility .
- 4-Methylpiperazine : Increases blood-brain barrier penetration (e.g., CNS-targeted applications) via reduced polarity .
Q. Validation :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., hydrophobic pockets accommodating -CF₃) .
- In Vitro Assays : Compare IC₅₀ values in HEK293 cells transfected with target receptors .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. analgesic potency) for analogs of this compound?
Methodological Answer: Case Study : Discrepancies in activity may arise from:
Q. Resolution Strategies :
Dose-Response Curves : Establish EC₅₀ values across multiple assays.
Metabolite Profiling : Use LC-MS to identify and quantify metabolites in plasma/tissue homogenates .
Knockout Models : Validate target specificity using CRISPR-edited cell lines (e.g., 5-HT₃ receptor KO) .
Q. What are the best practices for designing metal complexes with this compound to enhance antibacterial activity?
Methodological Answer:
- Ligand Design : Coordinate the quinoline nitrogen and pyridin-2-ylcarbonyl oxygen to transition metals (e.g., Cu²⁺, Zn²⁺).
- Example: [Cu(quinoline-piperazine)Cl₂] complexes show enhanced DNA gyrase inhibition (MIC ≤ 2 µg/mL against E. coli) .
- Characterization :
- X-ray Crystallography : Resolve metal-ligand bond lengths (e.g., Cu–N ≈ 1.98 Å) .
- EPR Spectroscopy : Confirm metal oxidation states and coordination geometry .
Q. Optimization :
- Vary metal ions (e.g., Ag⁺ for Gram-negative pathogens) and counterions (NO₃⁻ vs. Cl⁻) to tune solubility and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
